molecular formula C7H13N3O2 B1260327 Cimipronidine

Cimipronidine

Cat. No. B1260327
M. Wt: 171.2 g/mol
InChI Key: VYKGYAQKCAHXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cimipronidine is a natural product found in Actaea racemosa with data available.

Scientific Research Applications

Cimipronidine in Cimicifuga racemosa

Cimipronidine, a cyclic guanidine alkaloid, was isolated from the roots of Cimicifuga racemosa. This compound showed binding activity to the 5-HT7 receptor, suggesting a role in serotonergic pathways. Its structure and polarity presented unique challenges for analysis, but it was successfully elucidated using a combination of NMR and MS analyses. Cimipronidine, along with other compounds like fukinolic acid and ferulic acid, may serve as marker compounds of C. racemosa, contributing to understanding the plant's chemical composition and potential therapeutic applications (Fabricant et al., 2005).

properties

Product Name

Cimipronidine

Molecular Formula

C7H13N3O2

Molecular Weight

171.2 g/mol

IUPAC Name

2-(1-carbamimidoylpyrrolidin-2-yl)acetic acid

InChI

InChI=1S/C7H13N3O2/c8-7(9)10-3-1-2-5(10)4-6(11)12/h5H,1-4H2,(H3,8,9)(H,11,12)

InChI Key

VYKGYAQKCAHXKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=N)N)CC(=O)O

synonyms

1-(amino(imino)methylpyrrolidin-2-yl)acetic acid
cimipronidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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